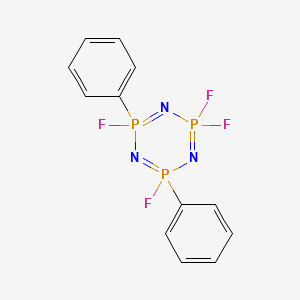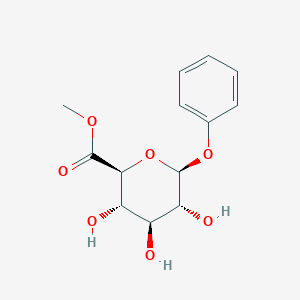
Phenyl beta-D-Glucuronide Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl beta-D-Glucuronide Methyl Ester is a chemical compound with the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol . It is an ester derivative of phenyl beta-D-glucuronide, which is a metabolite of phenol. This compound is often used in various scientific research applications due to its unique chemical properties and bio-compatibility .
準備方法
Synthetic Routes and Reaction Conditions: Phenyl beta-D-Glucuronide Methyl Ester can be synthesized through the esterification of phenyl beta-D-glucuronide with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions: Phenyl beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Hydrolysis: Phenyl beta-D-glucuronide and methanol.
Oxidation: Phenolic compounds.
Substitution: Various ester derivatives
科学的研究の応用
Phenyl beta-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:
作用機序
Phenyl beta-D-Glucuronide Methyl Ester exerts its effects through enzymatic hydrolysis by beta-glucuronidase. In the presence of this enzyme, the ester bond is cleaved, releasing phenyl beta-D-glucuronide and methanol. The phenyl beta-D-glucuronide can then be further metabolized into volatile phenol, which can be detected using specialized sensors . This mechanism is particularly useful in cancer detection, where the presence of beta-glucuronidase in the tumor micro-environment facilitates the release of phenol, serving as a biomarker .
類似化合物との比較
Phenyl beta-D-Glucuronide: The parent compound, which lacks the ester group.
Methyl beta-D-Glucuronide: A similar ester compound with a different substituent on the phenyl ring.
Phenyl alpha-D-Glucuronide Methyl Ester: An isomer with a different configuration of the glucuronide moiety.
Uniqueness: Phenyl beta-D-Glucuronide Methyl Ester is unique due to its specific ester linkage and the presence of the phenyl group, which imparts distinct chemical properties and reactivity. Its ability to serve as a substrate for beta-glucuronidase and its application in cancer detection through induced volatolomics further highlight its uniqueness .
特性
分子式 |
C13H16O7 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c1-18-12(17)11-9(15)8(14)10(16)13(20-11)19-7-5-3-2-4-6-7/h2-6,8-11,13-16H,1H3/t8-,9-,10+,11-,13+/m0/s1 |
InChIキー |
CFQIPXDWJGLLGH-XPORZQOISA-N |
異性体SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)O)O)O |
正規SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


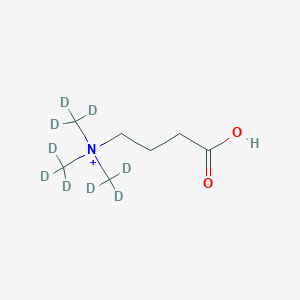
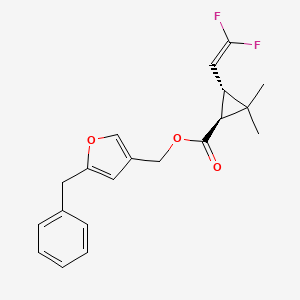
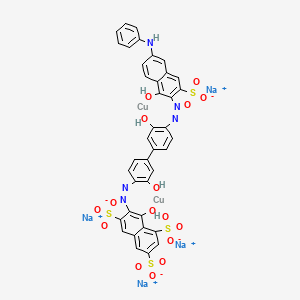
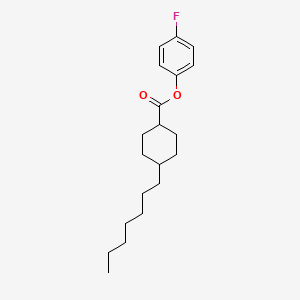
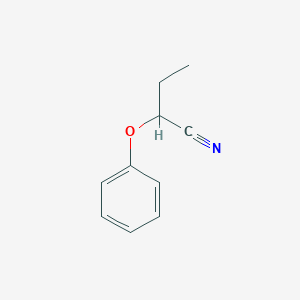

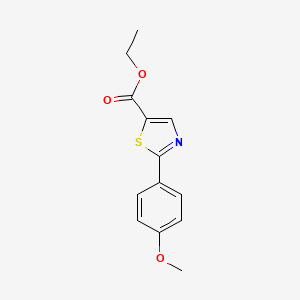
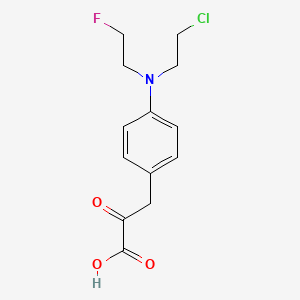
![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)
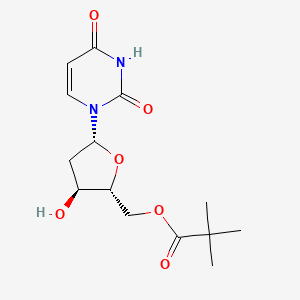
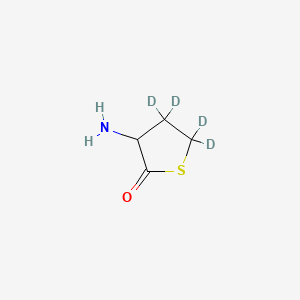
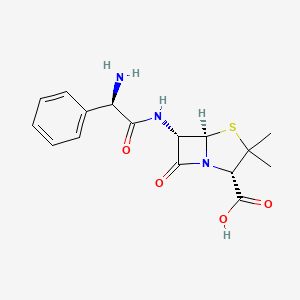
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
